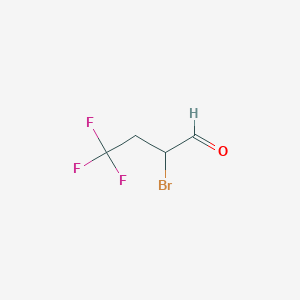

2-Bromo-4,4,4-trifluorobutyraldehyde

Cat. No. B8422580

M. Wt: 204.97 g/mol

InChI Key: LVMYYPJHCRTDJI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08765767B2

Procedure details

A 200 mL round bottom flask was charged with 4,4,4-trifluorobutanal (5 g, 39.7 mmol) and diluted with diethyl ether (79 mL). The flask was placed in an ice bath and the reaction mixture was cooled to 0° C. Bromine (2.043 mL, 39.7 mmol) was then added drop wise over the course of 15 min. After which the reaction was stirred for 15 min and then let warm to rt. After 3.5 hours, NMR showed complete consumption of the starting material to desired product. The mixture was cooled in an ice bath and slowly quenched with sat'd sodium bicarbonate. The contents of the flask were transferred to a separatory funnel where the layers were separated and the organics were washed with bicarbonate, brine, and dried with magnesium sulfate. A short path distillation apparatus was equipped to the flask and the combination was placed in an oil bath set to 40° C. After 15 min, the flask was removed from the oil bath and the crude residue was distilled at moderate vacuum (˜50 torr) to remove any lower boiling point impurities as well as excess diethyl ether. The atmosphere was restored to normal once bubbling had subsided for 5 min. This process was repeated a few times to remove the majority of diethyl ether. 1H NMR consistent with desired. 2-bromo-4,4,4-trifluorobutanal (7.4 g, 91% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 9.54-9.36 (m, 1H), 4.52-4.46 (m, 1H), 3.21 (dqd, J=16.0, 10.1, 5.8 Hz, 1H), 2.73-2.62 (m, 1H).

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH:5]=[O:6].[Br:9]Br>C(OCC)C>[Br:9][CH:4]([CH2:3][C:2]([F:8])([F:7])[F:1])[CH:5]=[O:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(CCC=O)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

2.043 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

Step Three

|

Name

|

|

|

Quantity

|

79 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After which the reaction was stirred for 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was placed in an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

let warm to rt

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 3.5 hours

|

|

Duration

|

3.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting material to desired product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

slowly quenched with sat'd sodium bicarbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents of the flask were transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

where the layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organics were washed with bicarbonate, brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A short path distillation apparatus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was equipped to the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combination was placed in an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

set to 40° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask was removed from the oil bath

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the crude residue was distilled at moderate vacuum (˜50 torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any lower boiling point impurities as well as excess diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

once bubbling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

had subsided for 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the majority of diethyl ether

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C=O)CC(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.4 g | |

| YIELD: PERCENTYIELD | 91% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |